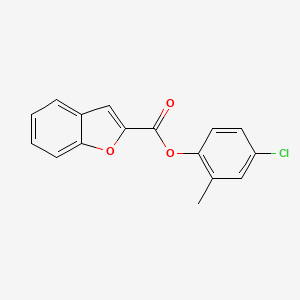

![molecular formula C15H13N3O2 B5547310 4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5547310.png)

4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Introduction :The compound “4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine” is a derivative within the 1,2,4-oxadiazole and pyridine chemical families, which are known for their diverse chemical and physical properties, and are utilized in various chemical reactions and applications. Although specific studies directly on this compound are limited, research on related compounds provides insights into their potential structures and properties.

Synthesis Analysis :The synthesis of related 1,2,4-oxadiazole compounds typically involves multistep reactions, including the formation of oxadiazole rings through cyclization processes and coupling with pyridine derivatives. For example, compounds with similar structures have been synthesized by combining different organic reagents and catalysts under controlled conditions, which could provide a guideline for synthesizing the specified compound.

Molecular Structure Analysis :The molecular structure of 1,2,4-oxadiazole and pyridine derivatives, such as the one , usually features aromatic rings, heteroatoms (N, O), and various substituents that influence their chemical behavior. X-ray diffraction, NMR, and computational studies are commonly used to elucidate their structures, highlighting the arrangement of atoms, bond lengths, angles, and molecular conformations.

Chemical Reactions and Properties :The reactivity of 1,2,4-oxadiazole and pyridine compounds depends on the nature of their substituents and the electronic effects of the heterocycles. They may participate in nucleophilic substitution, coupling reactions, and serve as ligands in coordination complexes due to the presence of nitrogen atoms. Their chemical properties are influenced by the electronic distribution within the rings and the presence of functional groups.

Physical Properties Analysis :The physical properties of these compounds, such as melting points, boiling points, solubility, and density, are determined by their molecular structure and substituents. They typically exhibit behaviors characteristic of aromatic heterocycles, including stability, crystalline structures, and specific interactions like π-π stacking or hydrogen bonding in the solid state.

Chemical Properties Analysis :The chemical properties include acidity, basicity, reactivity towards electrophiles or nucleophiles, and photophysical properties. These characteristics are essential for understanding their behavior in chemical syntheses, biological systems, or material applications.

While the exact studies on “4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine” may not be available, research on similar compounds provides valuable insights into expected behaviors and properties.

References (sources):

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of Functionalized Isoxazoles : A study by Ruano, Fajardo, and Martín (2005) focused on the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, providing a useful scaffold for highly functionalized 3-(pyridin-3-yl)isoxazoles and other heterocyclic compounds. These findings contribute to the development of new compounds that could include the 4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine structure or similar functionalities (Ruano, Fajardo, & Martín, 2005).

Antibacterial and Metal-Based Heterochelates : A study by Oza, Jani, and Patel (2011) explored the synthesis of novel metal-containing heterochelates using a ligand similar in structure to 4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. These heterochelates demonstrated antibacterial activity against a range of organisms, highlighting the potential biomedical applications of such compounds (Oza, Jani, & Patel, 2011).

Chemical Properties and Applications

Corrosion Inhibition : Sudheer and Quraishi (2015) conducted a study on the corrosion inhibition effects of aryl pyrazole pyridine derivatives on copper in hydrochloric acid systems. Their research showed that these compounds, which are structurally related to the queried chemical, exhibit significant protective properties against corrosion, suggesting potential applications in material sciences (Sudheer & Quraishi, 2015).

Luminescent Properties and Sensing Applications : A study by Ding et al. (2017) focused on the synthesis of coordination polymers using oxadiazol-pyridine ligands, demonstrating their solid-state luminescent properties. These findings suggest potential applications in sensing and light-emitting devices, where similar structures to 4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine may be used (Ding et al., 2017).

Anticancer Agents : Redda and Gangapuram (2007) reported the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation as anticancer agents. This research highlights the potential therapeutic applications of compounds similar to the queried chemical in treating cancer (Redda & Gangapuram, 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[(2-methylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-11-4-2-3-5-13(11)19-10-14-17-15(18-20-14)12-6-8-16-9-7-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMEUFDBYHWSSDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=NC(=NO2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5547238.png)

![9-ethyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5547244.png)

![1,1'-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5547250.png)

![6-(4-ethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5547255.png)

![rel-(3aS,6aS)-1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5547257.png)

![[(3R*,5R*)-1-[(5-methyl-3-thienyl)carbonyl]-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5547265.png)

![1-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5547277.png)

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5547283.png)

![3-methyl-4-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,5-oxadiazole](/img/structure/B5547285.png)

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5547296.png)

![N,N-dimethyl-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5547299.png)